5-Thiazolesulfonamide

Übersicht

Beschreibung

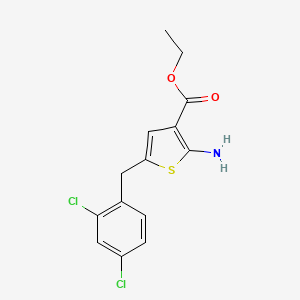

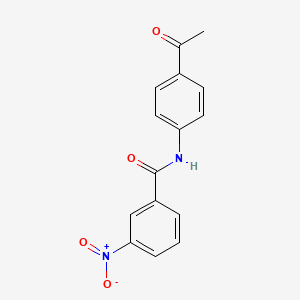

5-Thiazolesulfonamide is a compound that has been studied for its potential therapeutic applications . It has been used in the development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase . The thiazole ring, which is part of the 5-Thiazolesulfonamide structure, has been recognized for its importance in the development of various drugs and biologically active agents .

Synthesis Analysis

Thiazole-sulfonamide derivatives have been synthesized using various methods. For instance, a series of saccharide-modified thiadiazole sulfonamide derivatives has been designed and synthesized by the “tail approach” . This approach has been used to evaluate the inhibitory activity of these compounds against carbonic anhydrases II, IX, and XII .Molecular Structure Analysis

The molecular structure of 5-Thiazolesulfonamide has been studied using various techniques. For instance, the frontier molecular orbital (FMO) analysis has been performed to gain insight into the electronic properties of thiazole-bearing sulfonamide analogs .Chemical Reactions Analysis

The chemical reactions involving 5-Thiazolesulfonamide have been studied. For example, the HOMO–LUMO gap helps to characterize the kinetic stability and chemical reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Thiazolesulfonamide have been studied. For example, the photophysical properties of thiazolo[5,4-d]thiazole crystal derivatives, which include 5-Thiazolesulfonamide, have been analyzed .Wissenschaftliche Forschungsanwendungen

- Thiazolesulfonamide derivatives have been investigated for their antimicrobial potential. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have explored modifications of this scaffold to enhance its efficacy against bacteria and fungi .

- Thiazole derivatives, including 1,3-thiazole-5-sulfonamide, have shown promise as antiviral agents. The replacement of nucleobases by triazole derivatives (such as thiazoles) has been effective in drug discovery .

- Abafungin , a thiazole-containing antifungal drug, demonstrates activity against fungal infections. Researchers continue to explore novel thiazole-based compounds for improved antifungal therapies .

- Thiazolesulfonamide derivatives exhibit antineoplastic properties. For example, Tiazofurin is an antineoplastic drug containing a thiazole ring. Scientists have synthesized various thiazole derivatives and evaluated their anticancer activity against human cancer cell lines .

- Compound 8c , a derivative of 1,3-thiazole-5-sulfonamide, has demonstrated concentration-dependent improvement of glucose tolerance in animal models after oral administration .

- Thiazole is a parent material for various chemical compounds. Notably, it is a component of Vitamin B1 (thiamine) . Thiamine plays a crucial role in energy release from carbohydrates and normal nervous system function .

Antimicrobial Properties

Antiviral Activity

Antifungal Agents

Antineoplastic (Cancer) Potential

Glucose Tolerance Enhancement

Role in Vitamin B1 (Thiamine)

Wirkmechanismus

Target of Action

1,3-Thiazole-5-sulfonamide, also known as 5-Thiazolesulfonamide, has been found to target Dipeptidyl peptidase-4 (DPP-4) and Aldose reductase (ALR2) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for antidiabetic drugs . ALR2 is an enzyme involved in the polyol pathway, which is implicated in the progression of diabetes-associated cataracts .

Mode of Action

The compound interacts with its targets, leading to their inhibition. For instance, it has been found to be a potent inhibitor of DPP-4 . It also significantly inhibits the ALR2 level in the rat lenses homogenate . The inhibition of these enzymes leads to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide affects the glucose metabolism pathway . On the other hand, the inhibition of ALR2 affects the polyol pathway. This pathway is responsible for converting glucose into sorbitol, which, when accumulated, can lead to osmotic imbalance and cataract formation .

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of DPP-4 by 1,3-thiazole-5-sulfonamide leads to an improvement in glucose tolerance, as observed in in vivo studies . The compound also shows a dose-dependent decrease in blood glucose levels and an improvement in insulin levels . In the case of ALR2 inhibition, the compound significantly reduces the burden of diabetic cataracts .

Eigenschaften

IUPAC Name |

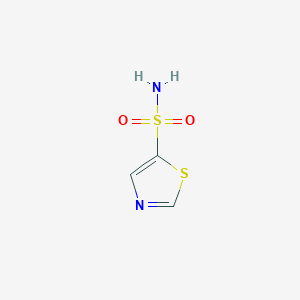

1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBFUMSMIVYLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine](/img/structure/B3287775.png)

![1H-Indole-1-carboxylic acid, 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3287836.png)

![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3287871.png)